Methyl4-sulfobutanoate
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Overview
Description
Methyl 4-sulfobutanoate is an organic compound with the molecular formula C5H9FO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-sulfobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-sulfobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methyl 4-sulfobutanoate often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-sulfobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-sulfobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: It serves as a reagent in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential as a drug delivery agent and its role in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the manufacture of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of methyl 4-sulfobutanoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The sulfonate group plays a crucial role in its reactivity, enabling it to participate in diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-sulfobutanoate: C5H9FO4S
Butanoic acid, 4-(fluorosulfonyl)-, methyl ester: Similar structure with slight variations in functional groups.
Uniqueness
Methyl 4-sulfobutanoate stands out due to its unique combination of a sulfonate group and a methyl ester, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
4-methoxy-4-oxobutane-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5S/c1-10-5(6)3-2-4-11(7,8)9/h2-4H2,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAZSLSNAQDCTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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